N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide, also known as JNJ-64123247, is a small molecule that has been the subject of scientific research.
Early research suggests that JNJ-64123247 may act as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, and their dysregulation can be implicated in several diseases.
Specifically, JNJ-64123247 has been investigated as a potential inhibitor of FGFR1, a fibroblast growth factor receptor. FGFR1 is a receptor tyrosine kinase involved in cell proliferation, differentiation, and survival. Aberrant activation of FGFR1 has been linked to various types of cancer. [, ]
Studies have been conducted to assess the potential anti-cancer properties of JNJ-64123247 in vitro (laboratory) and in vivo (animal models) settings. These studies have shown that JNJ-64123247 can:
CP-346086 is a chemical compound recognized as a potent inhibitor of microsomal triglyceride transfer protein. Its primary role involves the modulation of lipid metabolism, specifically by inhibiting the secretion of apolipoprotein B-containing lipoproteins. This inhibition leads to a decrease in plasma triglyceride levels, making it a significant candidate for therapeutic applications in managing dyslipidemia and related cardiovascular diseases. The compound has a chemical structure characterized by the presence of a trifluoromethyl group and a biphenyl moiety, contributing to its biological activity and specificity.
There is no scientific literature available on the mechanism of action of this specific compound. However, based on the presence of the dihydroisoquinoline ring, it is possible that the molecule could interact with targets related to the nervous system or other processes where isoquinolines are known to play a role []. Further research would be needed to confirm any specific biological activity.
Synthesis of CP-346086 involves several steps that typically include:
Specific synthetic routes may vary depending on the desired purity and yield, but these general steps outline the core methodology involved in producing CP-346086.
CP-346086 holds potential applications in various fields:
Interaction studies involving CP-346086 have highlighted its effects on various biochemical pathways:
Several compounds share structural or functional similarities with CP-346086. Here are some notable examples:
Compound Name | Mechanism | Unique Features |
---|---|---|
JTT-130 | MTP Inhibitor | Orally active; shown to reduce hepatic steatosis more effectively than CP-346086. |
Lomitapide | MTP Inhibitor | Approved for clinical use; directly lowers LDL cholesterol levels but has significant side effects. |
Volanesorsen | Antisense Oligonucleotide | Targets apolipoprotein C-III; different mechanism but similar therapeutic goal in reducing triglycerides. |
CP-346086 stands out due to its high potency (IC50 = 2 nM) and selectivity for apolipoprotein B-containing lipoproteins without significantly affecting other lipid parameters like apolipoprotein A-I secretion. This specificity may offer advantages in therapeutic contexts where minimizing side effects is crucial.